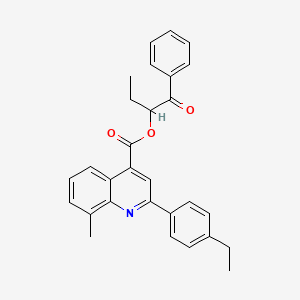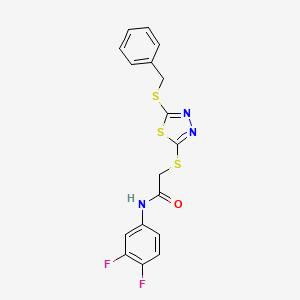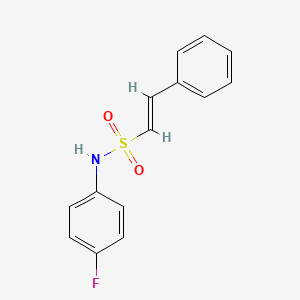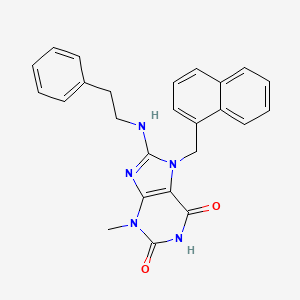![molecular formula C24H16N2O2 B12039249 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole](/img/structure/B12039249.png)
4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole is a heterocyclic compound that features two oxazole rings Oxazole rings are five-membered rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-2-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst to form the oxazole ring . The reaction conditions often require heating and may involve solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of fluorescent materials and sensors due to its photophysical properties.
Biological Studies: The compound’s interaction with enzymes and receptors makes it a candidate for studying biochemical pathways.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific enzymes, altering their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: This compound also contains oxazole rings and is used in similar applications such as fluorescent materials.
4,4’-Bis(2-benzoxazolyl)stilbene: Another compound with oxazole-like rings, used in optical brighteners and fluorescent dyes.
Uniqueness
4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole is unique due to its specific structure, which allows for versatile chemical modifications and interactions with biological targets. Its dual oxazole rings provide distinct photophysical properties, making it valuable in both medicinal and materials science applications.
Propiedades
Fórmula molecular |
C24H16N2O2 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-7-17(8-4-1)21-15-27-23(25-21)19-11-13-20(14-12-19)24-26-22(16-28-24)18-9-5-2-6-10-18/h1-16H |
Clave InChI |
PXVAVQOLTXAZRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)C4=NC(=CO4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12039179.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12039192.png)
![N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039215.png)



![8-[(2Z)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12039228.png)



![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12039247.png)

